Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate
Description
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate is a structurally complex benzothiazole derivative characterized by a sulfonylmethyl bridge, bromo substituent, and methoxy group on the benzoate core (Figure 1).
Properties
Molecular Formula |
C17H14BrNO5S2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-3-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C17H14BrNO5S2/c1-23-13-8-7-11(18)10(15(13)16(20)24-2)9-26(21,22)17-19-12-5-3-4-6-14(12)25-17/h3-8H,9H2,1-2H3 |
InChI Key |
REFCTRHJDBUFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CS(=O)(=O)C2=NC3=CC=CC=C3S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then reduced using sodium borohydride . The resulting compound undergoes further functionalization to introduce the bromine and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Functional Groups :
- Benzo[d]thiazol-2-ylsulfonyl : A sulfone-linked benzothiazole moiety, which may enhance electrophilicity and serve as a directing group in catalysis or binding interactions .
- 3-Bromo substituent : Likely influences reactivity (e.g., Suzuki coupling) and steric bulk.
- 6-Methoxybenzoate ester : Contributes to lipophilicity and metabolic stability, common in agrochemicals like sulfonylurea herbicides .
Hypothetical Synthesis :
A plausible route involves:
Sulfonylation of 2-mercaptobenzothiazole to install the sulfonyl group.
Alkylation with methyl bromoacetate to form the sulfonylmethyl bridge.
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Sulfonyl Group: The sulfonyl moiety in the target compound and 1-(benzo[d]thiazol-2-ylsulfonyl)-3-phenoxypropan-2-one enhances electrophilicity, facilitating nucleophilic attacks or acting as a directing group in catalysis . In contrast, sulfonylureas like metsulfuron methyl ester leverage the sulfonyl group for herbicidal activity by inhibiting acetolactate synthase .
- Bromo vs. Methylthio/Methylsulfonyl : The 3-bromo substituent in the target compound may enable cross-coupling reactions (e.g., Suzuki), whereas methylthio or methylsulfonyl groups in –8 likely modulate solubility and electronic effects .
- Ester Stability : The methoxybenzoate ester in the target compound shares similarities with agrochemical esters (), which are designed for controlled hydrolysis. Hydrobromide salts in –8 enhance crystallinity and stability for pharmaceutical use .
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate (CAS No. 1213268-13-3) is a compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14BrNO5S2
- Molecular Weight : 456.33 g/mol
- Structure : The compound features a benzothiazole ring, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
-
Antitumor Activity :
- Preliminary studies suggest that compounds containing the benzothiazole moiety can inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival.
- For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, indicating that this compound may share similar properties .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and proliferation .
Case Studies
- Cancer Cell Line Studies :
- Antimicrobial Testing :
Data Tables
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) for better solubility of intermediates .
- Catalysis : Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., from 12 hours to 1 hour) .
Which spectroscopic techniques confirm structure and purity, and how are spectral discrepancies resolved?
Basic Research Question
Answer:
Q. Resolving Discrepancies :
- Impurity Analysis : Use preparative TLC or column chromatography to isolate by-products, followed by MS/NMR characterization .
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange in the sulfonyl-methyl group .
What safety protocols are recommended for handling this compound?
Basic Research Question
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) or toxic gases (e.g., HBr) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
How do bromo and sulfonyl groups influence reactivity in further transformations?
Advanced Research Question
Answer:
- Bromo Group :
- Sulfonyl Group :
- Electrophilicity : Enhances susceptibility to nucleophilic attack at the methylene bridge .
- Reduction : LiAlH₄ reduces sulfonyl to thioether, altering bioactivity .
Q. Methodological Insight :
- Monitor reactivity via in-situ IR spectroscopy to track sulfonyl group stability .
How can contradictions in biological activity data be addressed?
Advanced Research Question
Answer:
- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 μM) to identify IC₅₀ discrepancies .
- Target Validation : Perform kinase profiling or receptor-binding assays to confirm selectivity .
- Metabolic Stability : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
What strategies elucidate reaction mechanisms involving the benzo[d]thiazole ring?
Advanced Research Question
Answer:
- Isotopic Labeling : Introduce ¹⁸O or deuterium at critical positions (e.g., sulfonyl oxygen) to track bond cleavage/formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states for ring-opening reactions .
- Kinetic Studies : Variable-temperature NMR to determine activation energy for ring functionalization .
What are best practices for purification, especially with by-products?
Basic Research Question
Answer:
- Flash Chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) to separate sulfonated by-products .
- Recrystallization : Ethanol/water mixtures (3:1) for high-purity crystals .
- HPLC Prep : C18 column with 0.1% TFA in acetonitrile/water for polar impurities .
How is the compound’s potential interaction with biological targets evaluated?
Advanced Research Question
Answer:
- Molecular Docking : AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Cellular Assays : Luciferase-based reporters to assess NF-κB or AP-1 pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
